A Technical Guide to 2-Bromo-6-methylpyrazine (CAS: 914452-71-4): Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 2-Bromo-6-methylpyrazine (CAS: 914452-71-4): Properties, Synthesis, and Applications in Modern Chemistry
This document provides an in-depth technical overview of 2-Bromo-6-methylpyrazine, a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique electronic and steric properties make it a valuable intermediate for creating complex, biologically active molecules and advanced materials.[1] This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and practical application, grounded in established chemical principles.
Part 1: Core Compound Profile
2-Bromo-6-methylpyrazine is a disubstituted pyrazine ring. The pyrazine core is a common motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The strategic placement of a bromine atom and a methyl group provides two distinct points for chemical modification. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the methyl group can influence solubility, steric hindrance, and metabolic stability, or serve as a handle for further functionalization.
Physicochemical & Computational Data
The fundamental properties of 2-Bromo-6-methylpyrazine are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 914452-71-4 | [1][4][5][6][7] |
| Molecular Formula | C₅H₅BrN₂ | [1][4][8] |
| Molecular Weight | 173.01 g/mol | [1][4][5][6] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Purity | Typically ≥98% (by HPLC) | [1][4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |
| logP (Predicted) | 1.54752 | [4] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [1][5] |
Part 2: Synthesis Strategy
While multiple proprietary routes exist for the synthesis of 2-Bromo-6-methylpyrazine, a common and logical approach in a research setting involves the selective bromination of a methylpyrazine precursor or a substitution reaction on a di-halogenated pyrazine. The synthesis of analogous 2-bromo-6-alkylaminopyridines has been successfully achieved via a pressure tube method starting from 2,6-dibromopyridine, highlighting the viability of nucleophilic aromatic substitution on such scaffolds.[9]
The diagram below illustrates a generalized workflow for the synthesis of functionalized bromopyrazines, which follows a similar logic. The choice of starting material and specific reagents is dictated by commercial availability and the desired substitution pattern.
Caption: Generalized workflow for the synthesis of 2-Bromo-6-methylpyrazine.
Part 3: Core Reactivity and Applications in Drug Discovery
The true utility of 2-Bromo-6-methylpyrazine lies in its capacity as a versatile scaffold for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.[1] This makes it an invaluable tool for drug discovery programs, where rapid library synthesis and structure-activity relationship (SAR) studies are paramount.[10]
The pyrazine ring itself is a bioisostere for other aromatic systems and can form crucial hydrogen bonds with biological targets.[3][11] The bromine atom at the 2-position provides a reliable handle for introducing new carbon-carbon and carbon-heteroatom bonds.
Decision Workflow for Cross-Coupling Reactions
Choosing the correct cross-coupling reaction is fundamental to achieving the desired molecular architecture. The following workflow provides a decision-making framework for researchers.
Caption: Reaction selection workflow for functionalizing 2-Bromo-6-methylpyrazine.[12]
Part 4: Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance. The following protocol provides a self-validating system for coupling an arylboronic acid with 2-Bromo-6-methylpyrazine.
Objective: To synthesize 2-Aryl-6-methylpyrazine.
Materials:
-
2-Bromo-6-methylpyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-6-methylpyrazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is critical for reproducibility and high yield. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
-
Solvent Addition: Degas the solvent mixture (Dioxane/Water) by bubbling with argon for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Causality: Degassing removes dissolved oxygen from the solvent. The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-Bromo-6-methylpyrazine) is consumed (typically 4-12 hours).
-
Causality: Continuous monitoring prevents over-running the reaction, which can lead to side product formation and decomposition of the desired product.
-
-
Workup: Cool the mixture to room temperature. Filter through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Causality: Celite filtration provides a simple and effective method for removing heterogeneous catalyst residues. The aqueous washes remove the inorganic base and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality: Drying the organic layer is crucial before solvent evaporation to prevent concentrating water with the product. Column chromatography separates the target compound from unreacted starting materials and non-polar byproducts.
-
Part 5: Analytical Characterization
Confirming the identity and purity of the final product is a non-negotiable step in synthesis.
-
¹H NMR: Researchers should expect to see signals in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region (δ 2.5-2.7 ppm) for the methyl group protons.[13] The integration of these peaks should correspond to a 1:1:3 ratio.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazine ring and a signal for the methyl carbon.[13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the synthesized compound. For 2-Bromo-6-methylpyrazine itself, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, providing a clear diagnostic signature.
Part 6: Safety, Handling, and Storage
As a halogenated heterocyclic compound, 2-Bromo-6-methylpyrazine requires careful handling in a well-ventilated area, preferably a chemical fume hood.
-
Hazards: This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It may be harmful if swallowed or inhaled.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][14] For long-term stability, storage at 0-8 °C under an inert gas like argon or nitrogen is recommended.[1][5]
Part 7: Conclusion
2-Bromo-6-methylpyrazine (CAS: 914452-71-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in robust cross-coupling reactions, allows for the systematic and efficient exploration of chemical space. By understanding the principles behind its synthesis, handling, and application, researchers can fully leverage this powerful building block to accelerate their research and development programs.
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